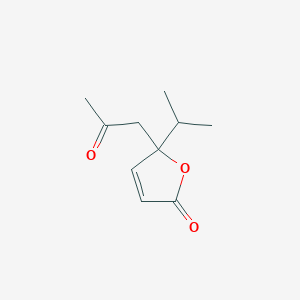
3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one is a chemical compound with a unique structure that includes a cyclobutanone ring substituted with a hydroxypropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one typically involves the reaction of 2,2-dimethylcyclobutanone with 3-hydroxypropanoic acid under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to enhance the efficiency and sustainability of the process. These methods aim to optimize the reaction conditions and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one exerts its effects involves its interaction with various molecular targets and pathways. For example, the compound may act as a substrate for enzymes that catalyze its conversion into other biologically active molecules. The specific pathways involved depend on the context in which the compound is used, such as in metabolic studies or drug development.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypropanoic acid: A structurally similar compound that serves as a precursor in the synthesis of 3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one.
2,2-Dimethylcyclobutanone: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct reactivity and potential applications compared to its similar compounds. Its ability to undergo various chemical reactions and serve as a versatile building block makes it valuable in both research and industrial contexts.
Properties
CAS No. |
651738-85-1 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-(3-hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C9H14O3/c1-9(2)6(5-8(9)12)7(11)3-4-10/h6,10H,3-5H2,1-2H3 |
InChI Key |
AOGVUNSWYSPBDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1=O)C(=O)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]-](/img/structure/B12535605.png)
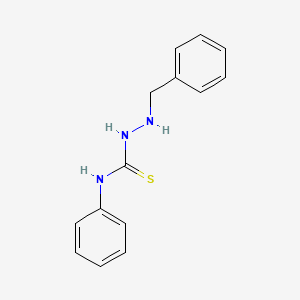
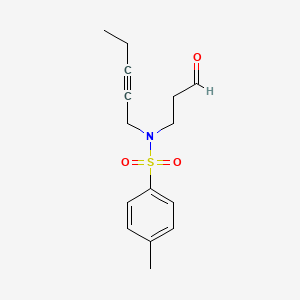


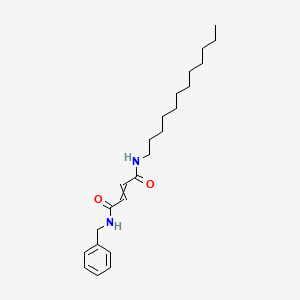

![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)
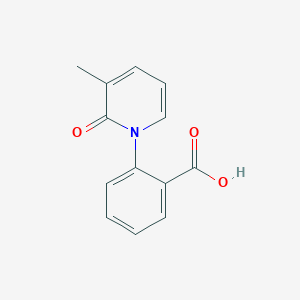
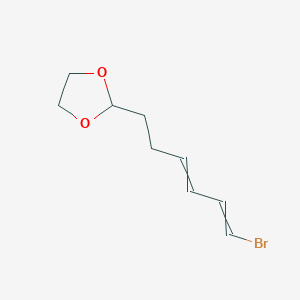
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)
![1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535661.png)

